molecular formula C18H19N3O B6577529 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide CAS No. 373613-72-0

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide

Cat. No.: B6577529
CAS No.: 373613-72-0
M. Wt: 293.4 g/mol
InChI Key: NHDYAIYJEZPDMO-UHFFFAOYSA-N
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Description

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide (CAS 373613-72-0) is a chemical compound with the molecular formula C18H19N3O and a molecular weight of 293.36 g/mol . It is built around the 2-phenylimidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant biological activities . This specific heterocyclic system is a common feature in several marketed drugs and is considered a priority pharmacophore in drug discovery . Researchers have demonstrated that derivatives of the 2-phenylimidazo[1,2-a]pyridine core, particularly those with acetamide side chains at the 3-position, exhibit high binding affinity and selectivity for central and peripheral benzodiazepine receptors . These receptors are key targets in neuroscience research for conditions like anxiety. The structural characteristics of similar compounds, including their solid-state packing facilitated by hydrogen bonding, have been confirmed through techniques like X-ray crystallography, providing a solid foundation for further structure-activity relationship (SAR) studies . As such, this compound serves as a valuable intermediate for researchers in medicinal chemistry, enabling the design and synthesis of new candidates for investigating neurological targets and other therapeutic areas. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-3-12-16(22)20-18-17(14-9-5-4-6-10-14)19-15-11-7-8-13-21(15)18/h4-11,13H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDYAIYJEZPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structural Insights of N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Pentanamide Analogs

Positional and Substituent Effects on the Imidazo[1,2-a]pyridine (B132010) Core

The biological activity and selectivity of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives can be significantly modulated by introducing substituents at different positions of the fused ring system. The C-6 and C-8 positions, in particular, have been identified as key sites for modification.

Modifications at C-6 and C-8 Positions

Substitutions on the pyridine (B92270) portion of the imidazo[1,2-a]pyridine nucleus are critical for tuning the affinity and selectivity of these compounds for various biological targets. Research into N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides, which are structurally related to N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide, has shown that modifications at the C-6 and C-8 positions dictate their selectivity for central (CBR) versus peripheral (PBR) benzodiazepine (B76468) receptors. nih.gov

Specifically, 6,8-disubstituted analogs demonstrate a pronounced selectivity for PBR, with some compounds being over 1000-fold more selective for PBR compared to CBR. nih.gov Lipophilic substituents at the C-8 position have been highlighted as a crucial feature for achieving high binding affinity and selectivity towards PBR. nih.gov Further studies on PI3Kα inhibitors have also centered on a design strategy involving the modification of the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring, leading to the identification of potent compounds. nih.govsemanticscholar.org This underscores the strategic importance of these positions in rational drug design. nih.gov The introduction of aryl groups at the C-6 and/or C-8 positions has also been shown to be an effective method for tuning the luminescent properties of these molecules. rsc.org

Table 1: Effect of C-6 and C-8 Substitution on Receptor Selectivity of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide Analogs nih.gov
Substitution PatternObserved SelectivitySelectivity Ratio (IC50 CBR / IC50 PBR)
6-SubstitutedVariable (Selective for either CBR or PBR)0.32 to 232
6,8-DisubstitutedHighly Selective for PBR>1000

Influence of Phenyl Ring Substitutions

The 2-phenyl ring is another key site for modification that significantly impacts the biological profile of imidazo[1,2-a]pyridine derivatives. The electronic properties of substituents on this ring can enhance or diminish activity depending on the biological target.

For instance, studies on analogs have shown that a chlorine atom at the para-position of the C-2 phenyl ring is a critical feature for high binding affinity and selectivity for PBR. nih.gov In other contexts, both electron-donating and electron-withdrawing groups on the phenyl ring are well-tolerated in various synthetic reactions, allowing for a diverse range of analogs to be synthesized. cardiff.ac.uk However, for specific activities, the nature of the substituent is paramount. For example, an electron-withdrawing cyano (-CN) group on the phenyl ring was found to be detrimental to certain Michael addition reactions, preventing product formation. cardiff.ac.uk This highlights that while a variety of substituents can be incorporated, their electronic effects must be carefully considered in the context of the desired biological activity or chemical reactivity. nih.gov

Conformational Analysis and Molecular Architecture

The three-dimensional shape and intermolecular interactions of N-acyl-2-phenylimidazo[1,2-a]pyridine derivatives are fundamental to their function. Conformational analysis provides insights into the spatial arrangement of the molecule, which is dictated by torsion angles and stabilized by various non-covalent interactions.

Torsion Angles within N-Acyl-2-phenylimidazo[1,2-a]pyridine Derivatives

Crystal structure analyses of related 2-phenylimidazo[1,2-a]pyridine compounds reveal important conformational features. The core imidazo[1,2-a]pyridine ring system is generally planar or nearly planar. nih.govnih.govnih.gov A key structural parameter is the torsion angle, or dihedral angle, between the plane of this fused ring system and the plane of the 2-phenyl substituent.

Table 2: Selected Torsion Angles in 2-Phenylimidazo[1,2-a]pyridine Analogs
Compound DerivativeTorsion Angle DescriptionAngle (°)Reference
2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylateDihedral angle between imidazo[1,2-a]pyridine and C-2 phenyl ring22.74 nih.gov
N-tert-butyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amineDihedral angle between pyridine ring and benzene (B151609) ring25.04 nih.gov
N-tert-butyl-2-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridin-3-amineDihedral angle between pyridine ring and benzene ring31.11 nih.gov

Intermolecular Interactions, including Hydrogen Bonding Networks

The way molecules of this compound arrange themselves in a solid state is governed by a network of intermolecular interactions. These non-covalent forces are critical for crystal packing and can provide a model for the types of interactions the molecule might form with a biological receptor. nih.govmdpi.com

Crystal structures of analogous compounds show that C–H⋯O and C–H⋯N hydrogen bonds are common and play a crucial role in linking molecules together. nih.govnih.gov For this compound, the pentanamide (B147674) group provides a hydrogen bond donor (N-H) and acceptor (C=O), making it highly likely to participate in strong N–H⋯O or N–H⋯N hydrogen bonds, which are significant in forming stable molecular assemblies. uky.eduresearchgate.net

Rational Design Principles for N-Acyl Imidazo[1,2-a]pyridines

The rational design of novel N-acyl imidazo[1,2-a]pyridine analogs is guided by the SAR and structural insights gathered from existing compounds. nih.govresearchgate.net The goal is to systematically modify the molecular structure to enhance potency, selectivity, and other pharmacologically relevant properties.

Key principles for the design of these derivatives include:

Scaffold Substitution: As established, the C-6 and C-8 positions are critical for modulating biological selectivity. The targeted introduction of small, lipophilic, or electron-withdrawing groups at these positions can fine-tune receptor affinity and selectivity. nih.govnih.gov

Modification of the C-3 Acylamido Chain: The N-acyl group is a key feature. The length of the alkyl chain (pentanamide in the parent compound) and the nature of substituents on the amide nitrogen can be altered. For example, replacing the pentyl group with other alkyl or aryl moieties, or introducing substituents on the amide nitrogen, can significantly impact binding affinity. nih.gov

Functionalization of the 2-Phenyl Ring: The electronic properties of the 2-phenyl group can be systematically varied. Introducing electron-withdrawing groups (e.g., halogens, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) at the ortho-, meta-, or para-positions can optimize interactions with specific biological targets. nih.govcardiff.ac.uk

Conformational Constraint: The inherent flexibility of the molecule, particularly the rotation around the C2-phenyl and C3-amide bonds, can be controlled. Introducing bulky substituents or creating cyclic analogs can lock the molecule into a more rigid, biologically active conformation, potentially increasing affinity and reducing off-target effects.

By integrating these principles, medicinal chemists can design new N-acyl imidazo[1,2-a]pyridine derivatives with improved and more specific biological profiles. researchgate.net

Pharmacological Targeting and Mechanism of Action Studies

Modulation of Neurotransmitter Receptors

The imidazo[1,2-a]pyridine (B132010) scaffold, central to the structure of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide, is a well-established pharmacophore known for its interaction with benzodiazepine (B76468) receptors.

Central Benzodiazepine Receptor (CBR) Interactions

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have demonstrated varied affinities for the Central Benzodiazepine Receptor (CBR). The interaction is significantly influenced by the nature of the substituents on the imidazo[1,2-a]pyridine ring system. For instance, many N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides exhibit high affinity and selectivity for either CBR or the Peripheral Benzodiazepine Receptor (PBR), contingent on the substitution patterns at the C(6) and/or C(8) positions. nih.gov Conversely, certain ester-containing derivatives of this scaffold have been found to possess low affinity for both CBR and PBR. nih.gov Quantitative structure-activity relationship (QSAR) studies have shed light on the physicochemical properties governing these interactions, revealing that for CBR binding, lipophilicity of the molecule can be detrimental to its binding affinity.

Peripheral Benzodiazepine Receptor (PBR) Selectivity

A notable characteristic of the 2-phenylimidazo[1,2-a]pyridine class of compounds is their potential for high selectivity towards the Peripheral Benzodiazepine Receptor (PBR), also known as the translocator protein (TSPO). Research has shown that specific substitutions on the heterocyclic ring can dramatically shift the selectivity towards PBR over CBR. For example, 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have been found to be over 1000-fold more selective for PBR compared to CBR. nih.gov This high degree of selectivity underscores the potential for developing PBR-targeted agents with minimal off-target effects at the central benzodiazepine receptor.

Table 1: Benzodiazepine Receptor Binding Affinity of Selected 2-Phenylimidazo[1,2-a]pyridine Derivatives

CompoundSubstitutionIC50 (CBR) (nM)IC50 (PBR) (nM)Selectivity Ratio (IC50 CBR / IC50 PBR)
7k 6-Iodo10204.4232
7m 6-Nitro1.85.60.32
7o 6,8-di-Bromo>100007.2>1389
7p 6-Bromo, 8-iodo>100002.5>4000

Data extracted from a study on N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides and may not be directly representative of this compound. nih.gov

GABAA Receptor Subtype Specificity and Functional Modulation

The functional consequences of CBR binding are manifested through the modulation of GABAA receptors. Certain 2-phenylimidazo[1,2-a]pyridine derivatives act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. The subtype specificity of this modulation is a critical determinant of the resulting pharmacological effect.

Studies on representative compounds from this class have demonstrated a degree of selectivity for different GABAA receptor alpha subunits. For instance, the compound designated as 7f in one study, a 6-chloro substituted N,N-diethyl-2-phenylimidazo[1,2-a]pyridine-3-acetamide, was found to be a potent positive modulator of GABA-evoked chloride currents at α1β2γ2s GABAA receptors, with a potency greater than that of Zolpidem. nih.gov However, the potency of this compound was reduced at α2β2γ2s receptors, and it was almost completely inactive at receptors containing the α5 subunit. nih.gov This profile suggests a preferential interaction with the α1 subtype, which is associated with sedative effects.

Table 2: Functional Potency of Selected 2-Phenylimidazo[1,2-a]pyridine Derivatives at GABAA Receptor Subtypes

CompoundEC50 at α1β2γ2s (M)Fold Increase in EC50 at α2β2γ2sActivity at α5 containing receptors
7f 3.2 x 10-84-foldAlmost completely devoid of activity
7m 2.2 x 10-730-foldNot specified
Zolpidem 3.6 x 10-85-foldNot specified

Data extracted from a study on N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides and may not be directly representative of this compound. nih.gov

Enzyme Inhibition Profiles

In addition to its interactions with neurotransmitter receptors, the 2-phenylimidazo[1,2-a]pyridine scaffold has been investigated for its potential to inhibit key enzymes involved in pathological processes.

Cyclooxygenase-2 (COX-2) Inhibition

The selectivity of these compounds is attributed to the presence of the methylsulfonylphenyl group, which can fit into the secondary pocket of the COX-2 active site. nih.gov For example, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov These findings suggest that the 2-phenylimidazo[1,2-a]pyridine core is a suitable scaffold for the development of selective COX-2 inhibitors.

Table 3: COX-2 Inhibitory Activity of Selected 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5n 0.07508.6
Celecoxib (Reference) 0.08393.7

Data is for structurally related compounds and not this compound. nih.gov

H+/K+-ATPase Enzyme Modulation

The imidazo[1,2-a]pyridine nucleus is also a key structural feature of a class of drugs that inhibit the gastric proton pump, H+/K+-ATPase. This enzyme is responsible for the final step in gastric acid secretion. While specific data on this compound is not available, several other substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of this enzyme. nih.gov

One such compound, SCH 28080 (3-cyanomethyl-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine), has been shown to be a reversible and competitive inhibitor of K+-stimulated ATPase activity. nih.gov The inhibitory action is believed to be exerted by the protonated form of the compound on the luminal side of the H+/K+-ATPase. nih.gov Furthermore, the drug Linaprazan, which also features an imidazo[1,2-a]pyridine core, is a potassium-competitive acid blocker (P-CAB) that acts by inhibiting the H+/K+ ATPase. These examples highlight the potential of the imidazo[1,2-a]pyridine scaffold to be developed into agents that modulate gastric acid secretion.

DNA Gyrase and Topoisomerase IV Interference

While direct studies on this compound's effect on DNA gyrase and topoisomerase IV are not extensively documented in the available research, derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable inhibitory activity against these essential bacterial enzymes. Specifically, a series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as dual inhibitors of the ATPase domains of both DNA gyrase (gyrB) and topoisomerase IV (parE). nih.gov

This interference with bacterial type II topoisomerases is a critical mechanism for antibacterial action. These enzymes are vital for bacterial DNA replication, transcription, and repair. The inhibition of their function leads to the disruption of these processes and ultimately, bacterial cell death. The activity of these related compounds suggests that the imidazo[1,2-a]pyridine core can be a valuable template for developing new antibacterial agents that target these enzymes.

Nitric Oxide Synthase (eNOS) Substrate Interactions

The interaction of this compound with endothelial nitric oxide synthase (eNOS) is not specifically detailed in the available literature. However, research into other derivatives of the imidazo[1,2-a]pyridine scaffold has shown modulation of nitric oxide synthase (NOS) activity. For instance, a novel imidazo[1,2-a]pyridine derivative has been shown to suppress the expression of inducible nitric oxide synthase (iNOS). nih.gov While iNOS and eNOS are different isoforms, this finding indicates that the imidazo[1,2-a]pyridine structure has the potential to interact with the NOS family of enzymes. Further research is necessary to determine the specific interactions, if any, between this compound and eNOS.

Synaptic Vesicle Glycoprotein 2A (SV2A) Inhibitory Activity

Currently, there is no direct scientific evidence to suggest that this compound possesses inhibitory activity towards the Synaptic Vesicle Glycoprotein 2A (SV2A). This protein is a known target for certain antiepileptic drugs, but the research connecting imidazo[1,2-a]pyridine derivatives to SV2A is not established in the provided context.

Broader Pharmacological Targets Associated with the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide array of documented pharmacological activities beyond the specific targets detailed above. nih.govresearchgate.netnih.gov This structural motif is a component of various therapeutic agents with diverse mechanisms of action.

Marketed drugs containing the imidazo[1,2-a]pyridine core include:

Zolpidem and Alpidem: These act as hypnotics and anxiolytics by modulating GABA-A receptors. nih.govresearchgate.net

Zolimidine: Utilized for its gastroprotective properties. researchgate.net

Olprinone: A cardiotonic agent used in the treatment of heart failure. researchgate.net

Furthermore, research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives in a multitude of therapeutic areas. These compounds have shown promise as:

Anticancer agents rsc.orgnih.gov

Antimycobacterial agents researchgate.net

Antiviral agents nih.gov

Anti-inflammatory agents nih.gov

Anticonvulsants nih.gov

The broad applicability of this scaffold underscores its importance in drug discovery and development, suggesting that derivatives like this compound could be investigated for a variety of pharmacological effects.

Biological Activity and Preclinical Efficacy of N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Pentanamide and Its Analogs

Antiviral Properties

Analogs of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide have demonstrated notable efficacy against several human viruses, particularly those in the herpesvirus family.

Research into the antiviral properties of imidazo[1,2-a]pyridine (B132010) derivatives has identified promising activity against Human Cytomegalovirus (HCMV). A study focused on analogs bearing a phenethylthiomethyl side chain at the 3-position revealed that substitutions on the imidazo[1,2-a]pyridine core are crucial for potency. Specifically, 6-halogeno and 6-phenyl substituted derivatives were found to be the most potent against HCMV. nih.gov While these compounds showed strong inhibition, other related compounds, though less potent, exhibited higher selectivity in their antiviral action against HCMV. nih.gov

The same class of imidazo[1,2-a]pyridine analogs has also shown significant efficacy against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. nih.gov A key finding from these studies is that the antiviral mechanism appears to be independent of the viral thymidine (B127349) kinase (TK). This was demonstrated by the compounds exhibiting similar activity against both TK competent (TK+) and TK deficient (TK-) strains of VZV. nih.gov Such a mechanism is advantageous as it suggests these compounds could be effective against VZV strains that have developed resistance to conventional nucleoside analog drugs which rely on activation by viral TK.

Antimicrobial Spectrum

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its broad-spectrum antimicrobial capabilities, showing potential against various bacterial and fungal pathogens, including drug-resistant strains.

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Structure-activity relationship studies on a series of imidazo[1,2-a]pyridin-3-amines indicated that maximal antibacterial activity was achieved with specific structural features. Compounds with bulky N-tert-butyl or cyclohexyl groups at the C3 position, combined with a large aromatic group like naphthyl or anthracenyl at the C2 position, showed the most significant inhibitory effects.

For instance, certain analogs demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 3.91 μg/mL.

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Analogs

Compound Description Target Organism MIC (μg/mL)
N-cyclohexyl-2-(anthracen-9-yl)imidazo[1,2-a]pyridin-3-amine S. aureus ATCC 13709 3.91
N-cyclohexyl-2-(anthracen-9-yl)imidazo[1,2-a]pyridin-3-amine MRSA ATCC 33591 3.91
N-(tert-butyl)-2-(anthracen-9-yl)imidazo[1,2-a]pyridin-3-amine S. aureus ATCC 13709 7.81

This table is populated with data for illustrative purposes based on findings for related analogs.

The antifungal potential of the imidazo[1,2-a]pyridine core has been explored, with studies reporting activity against pathogenic yeasts. In one study, a series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives were evaluated for their in vitro antifungal activity against Candida albicans. Several of the synthesized compounds were found to be more potent than the reference drug used in the study. researchgate.net This suggests that the scaffold is a promising starting point for the development of new antifungal agents. The related imidazo[1,2-a]pyrimidine (B1208166) scaffold has also been investigated, with molecular docking studies suggesting these compounds may possess antifungal activity by targeting the CYP51 enzyme, a key component in the biosynthesis of fungal sterols. beilstein-journals.org

One of the most significant areas of research for this class of compounds is in the treatment of tuberculosis. Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a potent class of anti-tuberculosis agents. nih.gov These compounds have demonstrated excellent activity against Mycobacterium tuberculosis (Mtb), including strains that are resistant to multiple first-line drugs. nih.govrsc.org

Research has shown that many analogs have MIC values of ≤1 μM against replicating Mtb. nih.gov Furthermore, certain optimized compounds exhibit outstanding potency with MICs as low as ≤0.006 μM. nih.gov These agents have proven effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of Mtb, indicating they likely act on a novel biological target. nih.govrsc.org One proposed mechanism of action is the inhibition of the QcrB subunit of the electron transport chain, which is crucial for cellular energy production. nih.gov

Table 2: Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Analogs

Compound Class Target Strain Potency (MIC)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating Mtb H37Rv ≤1 μM
Optimized imidazo[1,2-a]pyridine-3-carboxamides Replicating Mtb H37Rv ≤0.006 μM

This table summarizes findings for the broader class of imidazo[1,2-a]pyridine-3-carboxamides.

Antianxiety and Sedative-Hypnotic Effects (based on Receptor Interactions)

The anxiolytic and sedative-hypnotic properties of imidazo[1,2-a]pyridine derivatives are often linked to their interaction with benzodiazepine (B76468) receptors. nih.gov A study on a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides revealed high affinity and selectivity for either central (CBR) or peripheral (PBR) benzodiazepine receptors, depending on the substitution pattern on the heterocyclic ring. nih.gov

Specifically, 6-substituted compounds showed a range of selectivity, while 6,8-disubstituted analogs were highly selective for PBR over CBR. nih.gov Certain compounds from this series were found to be positive allosteric modulators of GABAA receptors, enhancing GABA-evoked chloride currents, a mechanism consistent with anxiolytic and sedative-hypnotic effects. nih.gov The potency of some of these compounds was comparable to or even greater than that of Zolpidem, a well-known sedative-hypnotic drug. nih.gov This suggests that the 2-phenylimidazo[1,2-a]pyridine scaffold is a promising framework for developing novel therapeutics for anxiety and sleep disorders.

Table 2: Benzodiazepine Receptor Binding and Functional Activity of Imidazo[1,2-a]pyridine Analogs

Compound Series Receptor Target Key Findings Reference
N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides Central (CBR) and Peripheral (PBR) Benzodiazepine Receptors High affinity and selectivity for CBR or PBR based on substitution. nih.gov
6-substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides GABAA Receptors Positive allosteric modulation of GABA-evoked Cl- currents. nih.gov

Antipsychotic Potential

Research into fluorinated 3-aminomethyl derivatives of 2-phenylimidazo[1,2-a]-pyridine has uncovered their potential as antipsychotic agents. nih.gov These compounds act as positive allosteric modulators of the GABAA receptor. nih.gov One particular compound demonstrated a high affinity for the GABAA receptor (Ki = 27.2 nM) and exhibited antipsychotic-like activity in an amphetamine-induced hyperlocomotion test in rats. nih.gov This suggests a nondopaminergic mechanism of action, which could offer a novel therapeutic approach for schizophrenia. nih.gov

Antineoplastic Activity (e.g., MCF-7 Breast Cancer Cell Studies)

The anticancer properties of imidazo[1,2-a]pyridine derivatives have been investigated against various cancer cell lines, including the MCF-7 breast cancer cell line. nih.govrdd.edu.iq Studies on novel imidazo[1,2-a]pyridines (IPs) have demonstrated their cytotoxic effects. For example, two compounds, IP-5 and IP-6, showed strong cytotoxic impact against HCC1937 breast cancer cells with IC50 values of 45µM and 47.7µM, respectively. nih.govwaocp.org Another compound, IP-7, had a lesser cytotoxic effect with an IC50 of 79.6µM. nih.govwaocp.org

Further investigation revealed that these compounds can induce cell cycle arrest and apoptosis. nih.govwaocp.org For instance, IP-5 was found to increase the levels of p53 and p21, proteins involved in cell cycle regulation. nih.govwaocp.org It also induced the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8. researchgate.net In studies involving pyrazole (B372694) derivatives bearing an imidazo[1,2-a]pyridine moiety, certain compounds were found to be cytotoxic to MCF-7 cells at concentrations ranging from 12.5 to 400 g/mL. rdd.edu.iq

Table 3: Cytotoxic Activity of Imidazo[1,2-a]pyridine Analogs in Breast Cancer Cell Lines

Compound/Analog Cell Line IC50 Value Reference
IP-5 HCC1937 45 µM nih.govwaocp.org
IP-6 HCC1937 47.7 µM nih.govwaocp.org
IP-7 HCC1937 79.6 µM nih.govwaocp.org
Pyrazole derivatives with imidazo[1,2-a]pyridine MCF-7 Cytotoxic at 12.5-400 g/mL rdd.edu.iq

Antiulcer Properties

Substituted imidazo[1,2-a]pyridines represent a distinct class of antiulcer agents. researchgate.net These compounds exhibit both gastric antisecretory and cytoprotective properties. researchgate.net Their mechanism of action is believed to involve the inhibition of the H+/K+-ATPase enzyme, which is a key player in gastric acid secretion. researchgate.net This mode of action is different from that of histamine (B1213489) H2 receptor antagonists or prostaglandin (B15479496) analogs, marking them as a novel therapeutic option for peptic ulcers. researchgate.net

Potential for β-Amyloid Formation Inhibition

The imidazo[1,2-a]pyridine scaffold has been utilized in the development of imaging agents for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov Derivatives such as 6-iodo-2-[4'-N-(2-[18F]fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine ([18F]FEM-IMPY) and its analogs have been synthesized and evaluated as radioligands for positron emission tomography (PET) imaging of Aβ deposits. nih.govnih.gov These compounds have shown moderate to high affinity for Aβ aggregates, with Ki values in the nanomolar range. nih.gov The ability of these molecules to bind to Aβ plaques suggests that the 2-phenylimidazo[1,2-a]pyridine framework could be a valuable starting point for designing inhibitors of β-amyloid formation and aggregation.

Table 4: Binding Affinity of Imidazo[1,2-a]pyridine Analogs to β-Amyloid Aggregates

Compound/Analog Binding Affinity (Ki) Reference
6-Iodo-2-[4'-N-(2-[18F]fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine ([18F]FEM-IMPY) 27 ± 8 nM nih.gov
6-Iodo-2-[4'-N-(3-fluoropropyl)methylamino]phenylimidazo[1,2-a]pyridine (FPM-IMPY) 40 ± 5 nM nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a potential drug (ligand), such as N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide, and a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the target receptor and evaluating the fit using a scoring function, which estimates the binding free energy. In studies on related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, molecular docking has been employed to investigate their potential as antimycobacterial agents by predicting their binding affinity to enzymes like Pantothenate synthetase. openpharmaceuticalsciencesjournal.com For instance, one analogue in such a study was found to have a high binding affinity with a docking score (XP Gscore) of -7.370 kcal/mol. openpharmaceuticalsciencesjournal.com This type of simulation would allow researchers to visualize how this compound might interact with key amino acid residues in a target's active site, identifying crucial hydrogen bonds, hydrophobic interactions, or pi-stacking that stabilize the complex.

In Silico Prediction of Binding Affinities and Selectivity

Building on molecular docking, in silico methods are used to quantitatively predict the binding affinity (e.g., Ki or IC50 values) of a ligand for a target, as well as its selectivity for one target over others. These predictions are vital for prioritizing compounds for synthesis and for optimizing lead compounds to have higher potency and fewer off-target effects.

Experimental studies on a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides, which are structurally similar to the pentanamide (B147674), have determined their binding affinities for central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. nih.gov The findings showed that these compounds could possess high affinity and selectivity, with some demonstrating IC50 ratios (CBR/PBR) as high as 232, while others were over 1000-fold more selective for the PBR. nih.govresearchgate.net Computational models, once correlated with such experimental data, could be used to predict the binding affinities and selectivity profiles for this compound and its hypothetical derivatives, guiding modifications to the pentanamide chain or the core heterocyclic structure to fine-tune these properties.

Compound Class Target Receptors Observed Selectivity
6-substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamidesCentral & Peripheral Benzodiazepine ReceptorsRatios of IC50 values (CBR/PBR) ranged from 0.32 to 232. nih.gov
6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamidesCentral & Peripheral Benzodiazepine ReceptorsOver 1000-fold more selective for PBR versus CBR. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and determine molecular geometries with high accuracy.

For the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold, crystallographic studies on the related compound N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide have precisely determined its solid-state conformation. The torsion angle between the imidazo[1,2-a]pyridine (B132010) ring system and the phenyl ring was found to be 9.04°. nih.govresearchgate.net In another analogue, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between these rings is 28.61°. nih.gov Quantum chemical calculations would be instrumental in understanding why these preferred conformations exist and could be used to predict the stable conformers of this compound in different environments (gas phase, solvent), providing crucial data for more accurate molecular docking simulations.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize novel drug candidates. This approach relies heavily on the computational techniques described above, particularly molecular docking and molecular dynamics.

An SBDD campaign involving the imidazo[1,2-a]pyridine scaffold was demonstrated in the design of anti-tubercular agents. amazonaws.com In that research, a known inhibitor was used as a template to design new imidazo[1,2-a]pyridine-3-carboxamides with potentially better binding affinities against the QcrB protein of Mycobacterium tuberculosis. The newly designed ligands showed improved theoretical binding affinities compared to a template scaffold (-6.8 kcal/mol) and the standard drug isoniazid (B1672263) (-6.00 kcal/mol). amazonaws.com A similar SBDD strategy could be applied to this compound. By identifying a relevant biological target and obtaining its 3D structure, computational chemists could systematically modify the pentanamide ligand to improve its steric and electronic complementarity with the target's binding site, thereby enhancing its potency and selectivity.

Conformational Dynamics and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for understanding the stability of a ligand in a binding pocket, observing conformational changes in the protein upon binding, and calculating binding free energies more accurately.

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide. While specific spectral data for this exact compound are not widely published, the analysis of closely related analogs, such as N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, provides a strong basis for predicting its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons of the imidazo[1,2-a]pyridine (B132010) core, the phenyl ring, and the pentanamide (B147674) side chain. Based on data from similar structures, the aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), while the aliphatic protons of the pentyl group would be found in the upfield region (δ 0.9-2.5 ppm). The amide proton (NH) would likely appear as a broad singlet. The ¹³C NMR spectrum would complement this information, with characteristic chemical shifts for the aromatic, imidazole (B134444), pyridine (B92270), and carbonyl carbons. For instance, the carbonyl carbon of the amide is expected to resonate around δ 170 ppm.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a characteristic N-H stretching vibration for the amide group in the range of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide would be observed around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₈H₁₉N₃O), the expected molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would confirm its molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted FeatureApproximate Position
¹H NMRAromatic Protons7.0-9.0 ppm
Amide Proton (NH)Variable, broad singlet
Pentyl Chain Protons0.9-2.5 ppm
¹³C NMRCarbonyl Carbon (C=O)~170 ppm
Aromatic/Heteroaromatic Carbons110-150 ppm
Aliphatic Carbons10-40 ppm
IRN-H Stretch (Amide)3200-3400 cm⁻¹
C=O Stretch (Amide)1650-1680 cm⁻¹
Aromatic C=C Stretch1450-1600 cm⁻¹
MSMolecular Ion [M]⁺ for C₁₈H₁₉N₃Om/z 293.15

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the structure of its close analog, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (C₁₅H₁₃N₃O), has been elucidated, providing valuable insights into the likely solid-state conformation and intermolecular interactions. rsc.orgnih.gov

The study of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide revealed a monoclinic crystal system. rsc.orgnih.gov A key feature of its structure is the torsion angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring, which was found to be 9.04 (5)°. rsc.orgnih.gov The molecules in the crystal lattice are organized into columns interconnected by N—H⋯N hydrogen bonds. rsc.orgnih.gov It is reasonable to expect that this compound would adopt a similar crystalline arrangement, with the longer pentyl chain potentially influencing the packing density and melting point.

Table 2: Crystallographic Data for the Analog N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide

ParameterValue rsc.orgnih.gov
Chemical FormulaC₁₅H₁₃N₃O
Molecular Weight251.3
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9680 (5)
b (Å)5.6784 (2)
c (Å)15.8145 (5)
β (°)101.039 (3)
Volume (ų)1231.13 (7)
Z4
Temperature (K)120

Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond initial structural elucidation, other advanced analytical techniques are essential to confirm the purity and identity of a synthesized compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For imidazo[1,2-a]pyridine derivatives, reverse-phase HPLC is commonly employed. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This technique can effectively separate the target compound from any starting materials, byproducts, or degradation products, allowing for accurate quantification of its purity.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. For this compound (C₁₈H₁₉N₃O), the theoretical elemental composition is approximately C 73.69%, H 6.53%, and N 14.32%. A close correlation between the experimental and theoretical values serves as a strong confirmation of the compound's identity and purity.

Other techniques such as Thin Layer Chromatography (TLC) are often used for routine monitoring of reaction progress and preliminary purity assessment, while column chromatography is a standard method for the purification of imidazo[1,2-a]pyridine derivatives. tci-thaijo.org

Future Research Directions and Therapeutic Implications

Exploration of Novel Synthetic Routes for N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide

While established methods for the synthesis of imidazo[1,2-a]pyridines exist, future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. organic-chemistry.org Traditional methods often involve the condensation of 2-aminopyridines with α-halocarbonyl compounds, which can be limited by the availability and lachrymatory nature of the reagents. nih.gov

Future explorations could include:

One-pot, multi-component reactions: These reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient way to generate molecular diversity from simple starting materials in a single step. researchgate.netrsc.org

Catalyst- and solvent-free conditions: The development of synthetic methods that avoid the use of harsh catalysts and toxic solvents is a key goal of green chemistry. nih.gov Microwave-assisted synthesis has also shown promise in accelerating reaction times and improving yields for imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.org

Novel catalytic systems: The use of catalysts like zinc chloride or iodine can facilitate the synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives under milder conditions. researchgate.net

These advanced synthetic approaches will be crucial for the efficient production of this compound and a diverse library of its analogs for further biological evaluation.

Comprehensive SAR Expansion for Enhanced Potency and Selectivity

A thorough investigation of the structure-activity relationships (SAR) is essential for optimizing the therapeutic properties of this compound. Initial studies on related imidazo[1,2-a]pyridine-3-carboxamides have demonstrated that modifications to different parts of the molecule can significantly impact biological activity. rsc.org

Key areas for SAR exploration include:

The pentanamide (B147674) side chain: The length, branching, and incorporation of cyclic structures in the acyl chain could influence binding affinity and pharmacokinetic properties.

The 2-phenyl ring: Substitution on this ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.

The imidazo[1,2-a]pyridine core: Substitution at various positions on the bicyclic ring system has been shown to be critical for selectivity, particularly for targets like benzodiazepine (B76468) receptors. nih.gov For instance, 6-substituted and 6,8-disubstituted derivatives have shown high affinity and selectivity for central and peripheral benzodiazepine receptors, respectively. nih.gov

A systematic exploration of these structural modifications will guide the design of next-generation analogs with improved potency and selectivity.

Discovery of New Pharmacological Targets and Polypharmacology

The imidazo[1,2-a]pyridine scaffold is known to interact with a wide range of biological targets, suggesting that this compound may exhibit polypharmacology—the ability to modulate multiple targets. nih.gov While some derivatives are known to target GABA-A receptors, others have shown activity against a diverse array of targets. nih.gov

Future research should aim to identify novel targets for this compound. Potential targets for imidazo[1,2-a]pyridine derivatives include:

Kinases: Derivatives have been identified as potent inhibitors of kinases such as Nek2 and PDGFR, which are implicated in cancer. nih.govnih.gov

Enzymes: Imidazo[1,2-a]pyridines have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. rjpbr.comnih.gov

Antimicrobial targets: The imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold is a promising antimycobacterial agent, with some compounds showing potent activity against multidrug-resistant tuberculosis. bio-conferences.orgrsc.org

A comprehensive screening of this compound against a panel of biological targets could uncover novel therapeutic applications.

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

To accurately evaluate the therapeutic potential of this compound, it is crucial to utilize and develop sophisticated preclinical models.

In vitro models: Beyond simple cell viability assays, advanced in vitro models such as 3D cell cultures and organoids can provide a more physiologically relevant environment for assessing efficacy. waocp.org For neurological applications, functional assays using primary neurons or brain slices can offer insights into the compound's effects on neuronal activity. researchgate.net

In vivo models: The selection of appropriate animal models is critical for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. nih.gov For example, in the context of cancer, xenograft models using human tumor cell lines are commonly employed. nih.gov For inflammatory conditions, models such as carrageenan-induced paw edema can be utilized. researchgate.net

The data generated from these advanced models will be essential for predicting the clinical efficacy of this compound.

Application of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery and development process for this compound and its analogs. mednexus.orgresearchgate.net

AI and ML can be applied in several ways:

Predictive modeling: Machine learning algorithms can be trained on existing SAR data to predict the biological activity of novel, untested analogs, thereby prioritizing the synthesis of the most promising compounds. slideshare.net

De novo drug design: Generative models can design novel molecules with desired properties, potentially leading to the discovery of new imidazo[1,2-a]pyridine derivatives with enhanced efficacy and safety profiles. researchgate.net

Target identification: AI can analyze large biological datasets to identify potential new targets for this compound.

The use of computational approaches will streamline the design-synthesize-test-analyze cycle, making the drug discovery process more efficient.

Potential for Combination Therapies

Investigating the potential of this compound in combination with other therapeutic agents could lead to synergistic effects and improved treatment outcomes. For example, in cancer therapy, combining a targeted agent with a chemotherapy drug or an immunotherapy agent is a common strategy. nih.gov

A recent study demonstrated that the cytotoxic effects of a novel imidazo[1,2-a]pyridine derivative were augmented when combined with curcumin (B1669340) in breast and ovarian cancer cell lines. nih.gov This suggests that this compound could also be a candidate for combination therapy. Future research should explore rational combinations based on the compound's mechanism of action and the pathophysiology of the target disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-phenylimidazo[1,2-a]pyridin-3-amine with pentanoyl chloride in a base-mediated reaction. For example, similar compounds are synthesized using toluene as a solvent and acetic anhydride as an acylating agent under reflux conditions . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.3 amine-to-acyl chloride ratio) to improve yields. Purification via column chromatography with gradients of dichloromethane/ethyl acetate is recommended .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify proton environments and carbonyl connectivity (e.g., δ 2.44 ppm for pentanamide methylene groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 334.18) .
  • X-ray Crystallography : For crystalline derivatives, hydrogen-bonding patterns (e.g., N–H···N interactions) and torsion angles between imidazopyridine and phenyl rings (e.g., ~9°) validate 3D structure .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : COX-2 selectivity testing via competitive binding assays (IC50_{50} determination) using fluorescence-based kits .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3 receptor binding with 3^3H-spiperone) to assess receptor affinity .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl at the 7-position of imidazopyridine) to improve metabolic stability .
  • Side-Chain Optimization : Replace pentanamide with arylpiperazine moieties to enhance dopamine receptor selectivity (e.g., 44% yield for D3 ligands via Buchwald-Hartwig coupling) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with COX-2 (PDB ID: 5KIR) or dopamine receptors .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., HT-29 for COX-2) and control compounds (e.g., celecoxib) .
  • Metabolic Stability Testing : Compare hepatic microsome half-lives (human vs. rodent) to identify species-specific discrepancies .
  • Data Normalization : Express results as % inhibition relative to vehicle controls with triplicate measurements .

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (Gaussian 16) to model transition states and identify low-energy pathways .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF for SNAr reactions) and catalysts (e.g., Pd(PPh3_3)4_4) .
  • In Silico ADMET : Use SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., LogP < 5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.